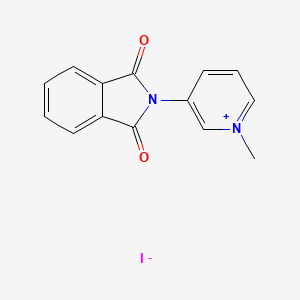
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide is a complex organic compound characterized by its unique structure, which includes a pyridinium iodide moiety and an isoindole derivative
Vorbereitungsmethoden
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with methylpyridinium iodide under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how this compound influences biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide can be compared with similar compounds such as:
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the pyridinium iodide and isoindole moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92586-64-6 |
|---|---|
Molekularformel |
C14H11IN2O2 |
Molekulargewicht |
366.15 g/mol |
IUPAC-Name |
2-(1-methylpyridin-1-ium-3-yl)isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C14H11N2O2.HI/c1-15-8-4-5-10(9-15)16-13(17)11-6-2-3-7-12(11)14(16)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MSKONIWXWVZJFJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)




![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

